molecular formula C9H14N2O4 B6237820 tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 1822518-66-0

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B6237820
CAS No.: 1822518-66-0
M. Wt: 214.2
InChI Key:
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Description

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₄N₂O₄. It is known for its role in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 2,5-dioxopyrrolidin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method includes the use of tert-butyl chloroformate and 2,5-dioxopyrrolidin-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality.

Biology

The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its stability and reactivity make it a valuable intermediate in the development of pharmaceuticals.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals, where its unique reactivity is harnessed for various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The pathways involved often include covalent modification or reversible binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical environments.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1822518-66-0

Molecular Formula

C9H14N2O4

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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